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Compound of Interest

Compound Name: Mal-PEG4-CH2COOH

CAS No.: 1286754-10-6

Cat. No.: B608824 Get Quote

Heterobifunctional Crosslinking & Bioconjugation Strategies

Executive Summary
Mal-PEG4-CH2COOH (Maleimide-PEG4-Acetic Acid) is a high-performance heterobifunctional

crosslinker used to covalently conjugate thiol-containing molecules (e.g., cysteine-rich proteins,

antibodies) with amine-containing moieties (e.g., small molecule drugs, fluorophores).

Unlike hydrophobic crosslinkers (e.g., SMCC), the inclusion of a PEG4 (tetraethylene glycol)

spacer introduces hydrophilicity, reducing aggregation and providing a discrete, flexible

distance (approx. 17.7 Å) between conjugated species.[1] This guide details the

physicochemical properties, reaction mechanisms, and a validated two-step conjugation

protocol for this specific reagent.

Part 1: Chemical Identity & Properties[1][2]
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Property Specification

Chemical Name Maleimide-PEG4-acetic acid

Formula C₁₅H₂₃NO₈

Molecular Weight 345.35 g/mol

Spacer Length ~17.7 Å (PEG4 unit)

Reactive Group A
Maleimide (Reacts with Sulfhydryls/Thiols at pH

6.5–7.[2]5)

Reactive Group B
Carboxylic Acid (Reacts with Primary Amines

upon activation)

Solubility
Soluble in DMSO, DMF, DCM, and Water (due

to PEG)

Storage
-20°C, desiccated, under inert gas (Ar/N₂).

Hygroscopic.

Structural Advantage: The PEG4 Spacer
The "PEG4" designation refers to a discrete polyethylene glycol chain (

).[1] In drug development (specifically ADCs), this length is a "Goldilocks" zone:

Solubility: It masks the hydrophobicity of the maleimide and the payload, preventing the

conjugate from precipitating in aqueous media.

Monodispersity: Unlike polymeric PEGs (which are mixtures of chain lengths), PEG4 is a

single molecular species, simplifying mass spectrometry characterization and regulatory

CMC (Chemistry, Manufacturing, and Controls) analysis.

Stealth: It reduces immunogenic recognition compared to alkyl spacers.

Part 2: Mechanistic Principles
The utility of Mal-PEG4-CH2COOH relies on orthogonal reactivity: the maleimide and carboxyl

groups react under different conditions, preventing homopolymerization.
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The Maleimide-Thiol Reaction (Michael Addition)
The maleimide ring contains an electron-deficient double bond that acts as a Michael acceptor.

[3] A thiolate anion (RS⁻) attacks the double bond, forming a stable thioether linkage.[3]

Optimal pH: 6.5 – 7.5.[4][5][6][7]

Specificity: At pH > 8.0, primary amines can also attack the maleimide (side reaction).

Hydrolysis of the maleimide ring to non-reactive maleamic acid also accelerates at high pH.

[6]

Carboxyl Activation (Amidation)
The terminal -CH2COOH is not spontaneously reactive with amines. It requires activation,

typically via EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-

hydroxysuccinimide), to form an active NHS-ester intermediate.[8] This intermediate then

undergoes nucleophilic attack by a primary amine.

Mechanism Visualization
The following diagram illustrates the dual-reaction pathway.
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Figure 1: Mechanistic pathway of Mal-PEG4-CH2COOH. The central PEG spacer links the

thiol-reactive head and the amine-reactive tail.

Part 3: Experimental Framework (Validated Protocol)
Scenario: Conjugating a small molecule amine (Drug-NH2) to an Antibody (Ab-SH). Note:

Because EDC activates ALL carboxyls, you cannot react Mal-PEG4-COOH directly with a
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protein amine using EDC, or the protein will crosslink to itself. You must activate the linker with

the small molecule first.

Materials Required[1][9][10][11][12][13][14][15]
Mal-PEG4-CH2COOH[2]

EDC (Water soluble carbodiimide)

NHS (N-hydroxysuccinimide)[8]

Dry DMF or DMSO (anhydrous)

Reaction Buffer: PBS, pH 7.2 (EDTA included to prevent metal-catalyzed thiol oxidation)

Step 1: In-Situ Activation & Amine Coupling
Dissolution: Dissolve 10 mg of Mal-PEG4-CH2COOH in 100 µL of dry DMSO.

Activation: Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the solution.

Incubation: React for 15–30 minutes at Room Temperature (RT). This generates the semi-

stable NHS-ester in situ.

Amine Coupling: Add the amine-containing small molecule (dissolved in DMSO/DMF) to this

mixture. Add Triethylamine (TEA) if necessary to ensure the amine is deprotonated.

Completion: React for 1–2 hours at RT.

Purification (Critical): Purify the intermediate (Mal-PEG4-Amide-Drug) using HPLC or Flash

Chromatography to remove excess EDC/NHS and byproducts. Failure to purify here may

result in EDC reacting with the antibody in Step 2.

Step 2: Thiol Conjugation (Antibody/Protein)
Preparation: Ensure the Antibody (Ab) has free thiols. If native thiols are oxidized (disulfides),

reduce with TCEP or DTT, then desalt to remove the reducing agent.[6]
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Mixing: Dissolve the purified Mal-PEG4-Drug intermediate in DMSO. Add it to the Antibody

solution (in PBS, pH 7.2).

Ratio: Typically 5–20 molar excess of Maleimide-Linker over Antibody.

Solvent: Keep final organic solvent concentration <10% to avoid protein denaturation.

Incubation: React for 1 hour at RT or overnight at 4°C.

Quenching: Add excess Cysteine or Mercaptoethanol to quench unreacted maleimides.

Final Purification: Remove excess small molecules via Size Exclusion Chromatography

(SEC) or dialysis.

Workflow Diagram
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Phase 1: Synthesis of Maleimide-Drug
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Figure 2: Step-by-step workflow for conjugating a small molecule to a protein using Mal-PEG4-
CH2COOH.
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Part 4: Critical Quality Attributes & Troubleshooting
Maleimide Hydrolysis (The "Ring Opening" Issue)
The maleimide ring is susceptible to hydrolysis, forming maleamic acid, which cannot react with

thiols.

Cause: High pH (>8.0) or prolonged storage in aqueous buffer.

Prevention: Dissolve Mal-PEG4-CH2COOH in anhydrous DMSO/DMF immediately before

use. Do not store aqueous stock solutions.[5][7]

Post-Conjugation Stabilization: Interestingly, after the thiol reaction, controlled hydrolysis of

the thiosuccinimide ring (at pH 9.0 for extended time) can actually stabilize the ADC by

preventing the Retro-Michael reaction (payload loss) in plasma [1].

EDC Polymerization Risks
As noted in the protocol, never add EDC to a mixture containing both the linker and a protein.

EDC is a "zero-length" crosslinker that will stitch the protein's own amines and carboxyls

together, causing precipitation. Always perform the activation step on the small molecule ex-situ

or buy the pre-activated NHS-ester version if the small molecule is sensitive to EDC.

Troubleshooting Table
Issue Probable Cause Corrective Action

Low Conjugation Yield Maleimide hydrolysis
Ensure pH < 7.5; Use fresh

DMSO stock.

Precipitation Hydrophobic aggregation

Ensure PEG linker is used

(PEG4 is usually sufficient).

Keep DMSO <10%.

No Reaction (Amine) Carboxyl not activated

Check EDC/NHS quality

(hygroscopic). Ensure buffer

has NO amines (Tris/Glycine).

Protein Aggregation Over-labeling Reduce molar excess of linker.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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